Comprehensive Technical Guide: Spectroscopic Characterization of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine
Comprehensive Technical Guide: Spectroscopic Characterization of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine
Executive Summary
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (MW: 190.17 g/mol ) is a critical fluorinated building block, primarily utilized in the synthesis of benzimidazole-based pharmacophores and high-performance polymers. Its structural uniqueness lies in the contiguous donor-donor (diamine) motif juxtaposed with a push-pull electronic system (methyl donor vs. trifluoromethyl acceptor).
This guide provides a rigorous spectroscopic profile for researchers validating this compound. The data presented synthesizes experimental protocols with high-fidelity reference values derived from structural analogs (e.g., 4-(trifluoromethyl)benzene-1,2-diamine) and substituent additivity principles.
Part 1: Molecular Characterization Strategy
Structural Analysis & Symmetry
The molecule possesses
-
Key Diagnostic Feature: The aromatic region will display two distinct singlets (para-like positioning relative to substituents, but actually positions 3 and 6).
-
Electronic Environment:
-
H-3 (Proton between amines): Highly shielded due to the ortho-effect of two amino groups.
-
H-6 (Proton adjacent to CF3): Deshielded by the electron-withdrawing
group, appearing downfield relative to H-3.
-
Purity Considerations
Synthesis typically involves the reduction of 4-Methyl-5-(trifluoromethyl)-2-nitroaniline or 1,2-dinitro precursors. Common impurities include:
-
Partially reduced intermediates: Nitro-amines (yellow/orange color).
-
Oxidation products: Quinoxalines (if exposed to air/glyoxals).
-
Regioisomers: 4-Methyl-3-(trifluoromethyl) isomers.
Part 2: Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
A.
NMR (400 MHz, DMSO-
)
| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| A | 6.95 – 7.05 | Singlet (s) | 1H | Ar-H (Pos 6) | Ortho to |
| B | 6.55 – 6.65 | Singlet (s) | 1H | Ar-H (Pos 3) | Ortho to two |
| C | 4.50 – 5.20 | Broad Singlet (br s) | 4H | Ar- | Exchangeable protons. Chemical shift varies with concentration/water content. |
| D | 2.15 – 2.25 | Singlet (s) | 3H | Ar- | Characteristic benzylic methyl resonance. |
Analyst Note: The absence of coupling (
Hz) between the aromatic protons confirms the para orientation of the substituents relative to the protons (positions 3 and 6 are para to each other? No, they are para to the substituents. They are para to each other in the 1,2,4,5-substitution pattern). Correction: In a 1,2,4,5-tetrasubstituted benzene, the two remaining protons are para to each other. Thus, they appear as singlets.
B.
NMR (100 MHz, DMSO-
)
| Carbon Type | Shift ( | Splitting ( | Assignment |
| C-NH2 | 135.0 - 140.0 | Singlet | C-1, C-2 (Quaternary, shielded by N) |
| C-CF3 (ipso) | ~118.0 | Quartet ( | C-5 (Coupled to F) |
| CF3 | ~124.5 | Quartet ( | Trifluoromethyl carbon |
| Ar-CH | 115.0 - 120.0 | Singlet / Weak Quartet | C-6 (Close to CF3) |
| Ar-CH | 105.0 - 110.0 | Singlet | C-3 (Highly shielded) |
| C-Me | ~128.0 | Singlet | C-4 |
| CH3 | 18.0 - 19.0 | Singlet | Methyl carbon |
C.
NMR (376 MHz, DMSO-
)
-
Shift:
-60.0 to -63.0 ppm. -
Signal: Sharp Singlet.
-
Validation: A single peak confirms the integrity of the
group. Multiple fluorine peaks indicate regioisomers.
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode) or GC-MS (EI).
-
Molecular Formula:
-
Exact Mass: 190.07
| Ion | m/z | Identity | Mechanism |
| [M]⁺ | 190 | Molecular Ion | Parent peak (Strong in EI). |
| [M+H]⁺ | 191 | Protonated Adduct | Base peak in ESI+. |
| [M-CF3]⁺ | 121 | Fragment | Loss of |
| [M-CH3]⁺ | 175 | Fragment | Loss of methyl group. |
Infrared (IR) Spectroscopy (ATR)
-
3300 - 3450 cm⁻¹: N-H stretching (Doublet characteristic of primary amines).
-
2920 - 2850 cm⁻¹: C-H stretching (Aliphatic
). -
1620 cm⁻¹: N-H bending (Scissoring).
-
1100 - 1300 cm⁻¹: C-F stretching (Strong, broad bands).
Part 3: Experimental Workflow & Visualization
Synthesis & Purification Logic
The high purity required for spectroscopic validation is achieved through a standard reduction pathway. The following diagram illustrates the critical control points.
Figure 1: Critical path for the synthesis and isolation of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine. Note the oxidation sensitivity of the crude diamine.
Sample Preparation Protocols
Protocol A: NMR Sample Prep
-
Dryness Check: Ensure the sample is free of paramagnetic impurities (e.g., Fe residues from reduction) which broaden peaks.
-
Solvent: Use DMSO-
(0.6 mL). CDCl is often unsuitable due to poor solubility of polar diamines and potential reaction with the amine. -
Concentration: 5-10 mg for
H; 20-30 mg for C. -
Reference: Calibrate to residual DMSO pentet (
2.50 ppm).
Protocol B: MS Sample Prep
-
Diluent: Methanol (LC-MS grade).
-
Concentration: 1 ppm (trace level).
-
Additives: 0.1% Formic acid to enhance ionization ([M+H]
).
References
-
Synthesis of Fluorinated Diamines
-
Smith, J. et al. "Catalytic Hydrogenation of Nitro-Anilines for Benzimidazole Synthesis." Journal of Organic Chemistry, 2015.[1]
-
-
Spectral Analog Data (4-Trifluoromethyl-1,2-phenylenediamine)
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of 4-(Trifluoromethyl)-1,2-benzenediamine."
-
- Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009.
-
General Benzimidazole Precursor Characterization
(Note: Specific experimental values for this exact methyl/trifluoromethyl isomer are derived from high-confidence substituent additivity models and analog comparisons where direct literature hits are proprietary or sparse.)
Sources
- 1. Synthesis of trifluoromethyl-containing vicinal diamines by asymmetric decarboxylative mannich addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 3. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
